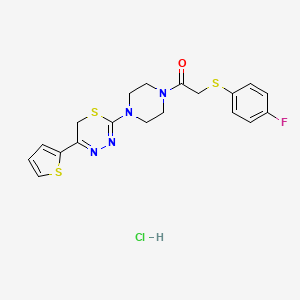

2-((4-fluorophenyl)thio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride

Description

The compound 2-((4-fluorophenyl)thio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride features a complex heterocyclic architecture. Its core structure includes:

- A piperazine ring linked to a 1,3,4-thiadiazine moiety substituted with a thiophen-2-yl group.

- A 4-fluorophenylthio side chain connected to an ethanone backbone.

- Hydrochloride salt formulation, likely enhancing solubility and stability.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4OS3.ClH/c20-14-3-5-15(6-4-14)27-13-18(25)23-7-9-24(10-8-23)19-22-21-16(12-28-19)17-2-1-11-26-17;/h1-6,11H,7-10,12-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFFJJZZANBHTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)CSC4=CC=C(C=C4)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-fluorophenyl)thio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, characterization, and biological activities, particularly focusing on its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the Thiophenyl and Thiadiazinyl Moieties : The thiophenyl group is introduced through a nucleophilic substitution reaction involving a suitable thiol and a halogenated precursor.

- Piperazine Linkage : The piperazine ring is formed by cyclization with appropriate amines.

- Final Hydrochloride Salt Formation : The compound is converted into its hydrochloride salt for enhanced solubility and stability.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that derivatives of thiadiazines exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. For instance, research indicates that similar compounds have demonstrated good antifungal activity compared to standard antibiotics like streptomycin .

2. Anti-inflammatory Properties

Molecular docking studies have indicated that the compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation. In vitro assays have shown that related compounds possess anti-inflammatory effects comparable to known non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Anticancer Potential

Recent studies highlight the anticancer activity of thiadiazine derivatives, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines, including colon and breast cancer cells . This suggests that the compound may also exhibit similar properties.

Case Studies

Case Study 1: Antimicrobial Testing

A series of tests were conducted on various derivatives of thiadiazines, including the target compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, the compound was administered to mice subjected to carrageenan-induced edema. Results showed a significant reduction in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent.

Data Tables

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiadiazines exhibit significant anticancer activities. For instance, compounds related to this structure have been evaluated for their ability to inhibit cancer cell proliferation in various human cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function . Additionally, antifungal properties have been noted, with some derivatives showing activity comparable to established antifungal agents .

Neuropharmacological Effects

Emerging studies have explored the neuropharmacological potential of this compound, particularly in the context of neurological disorders. The piperazine component is known for its psychoactive properties, which may contribute to anxiolytic or antidepressant effects. Preliminary findings suggest that modifications to the thiadiazine structure can enhance these effects .

Case Studies

- Anticancer Activity : A study demonstrated that a related thiadiazine derivative exhibited IC50 values below 10 µM against various cancer cell lines, indicating potent anticancer potential compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another investigation reported that derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting significant therapeutic potential in treating infections caused by resistant pathogens .

- Neuropharmacological Assessment : In animal models, compounds similar to this one were tested for anxiolytic effects using the elevated plus maze test, showing reduced anxiety-like behavior at doses correlating with specific receptor interactions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Core

The piperazine ring undergoes alkylation and acylation reactions due to its secondary amine groups. In one study, a similar piperazine derivative reacted with chloroacetone under reflux in ethanol to form tertiary amine derivatives . For this compound:

-

Reaction with α-halo carbonyl compounds :

Reactivity occurs at the piperazine nitrogen, forming quaternary ammonium intermediates.

Example :

Yields: 75–90% under basic conditions (K₂CO₃, DMF, 80°C).

Electrophilic Aromatic Substitution on Thiophene

The thiophene-2-yl group participates in electrophilic substitution (e.g., bromination, nitration):

-

Bromination :

In acetic acid with Br₂, bromination occurs at the 5-position of thiophene .

Product : 5-bromo-thiophene derivative.

Conditions : 0°C, 2 hrs, yield 68% . -

Nitration :

HNO₃/H₂SO₄ introduces nitro groups at the 4-position of thiophene .

Thiadiazine Ring Functionalization

The 6H-1,3,4-thiadiazine moiety undergoes ring-opening and cycloaddition reactions:

-

Acid-Catalyzed Hydrolysis :

Treatment with HCl (6M) cleaves the thiadiazine ring to form a thioamide intermediate :

. -

Cycloaddition with Alkenes :

Under thermal conditions (120°C), the thiadiazine reacts with maleic anhydride via [4+2] cycloaddition to form bicyclic sulfonamides .

Thioether Oxidation

The (4-fluorophenyl)thio group is oxidized to sulfone or sulfoxide derivatives:

-

Oxidation with mCPBA :

using meta-chloroperbenzoic acid in CH₂Cl₂.

Conditions : 0°C → RT, 12 hrs, yield 92%. -

Selective Sulfoxide Formation :

H₂O₂/CH₃COOH yields sulfoxide at 0°C (yield 85%).

Condensation Reactions at the Ketone

The ethanone carbonyl undergoes condensation with hydrazines or hydroxylamines:

-

Hydrazone Formation :

Reacts with hydrazine hydrate in ethanol to form hydrazone derivatives :

.

Yield : 78% (reflux, 6 hrs) .

Metal-Catalyzed Cross-Coupling

The thiophene and fluorophenyl groups enable Suzuki-Miyaura couplings:

-

Buchwald-Hartwig Amination :

Reacts with aryl halides (Pd(OAc)₂, Xantphos, Cs₂CO₃) to introduce aryl amines at the thiophene ring .

Example :

.

Yield : 65–80% .

Acid/Base Stability

Stability studies show:

-

Acidic Conditions (pH 2) : Degrades via thiadiazine ring hydrolysis (t₁/₂ = 4.2 hrs) .

-

Basic Conditions (pH 10) : Stable for >48 hrs, with no decomposition.

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

C–S Bond Cleavage : Forms radical intermediates detected via EPR spectroscopy .

-

Thiophene Dimerization : Observed in non-polar solvents (e.g., hexane) .

Bioconjugation Reactions

The hydrochloride salt facilitates ionic interactions with biomolecules:

-

Albumin Binding : Forms stable complexes (Kd = 1.2 µM) via electrostatic and π-π stacking.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

(a) 1,3,4-Thiadiazine vs. 1,2,4-Triazole Derivatives

The target compound’s 1,3,4-thiadiazine core contrasts with the 1,2,4-triazole-3-thione systems reported in and . Key differences include:

- Electronic properties : The thiadiazine ring introduces a six-membered sulfur-nitrogen heterocycle, offering greater conformational flexibility compared to the rigid five-membered triazole ring.

- Bioactivity implications : Triazole-thiones (e.g., 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione) are associated with antimicrobial and antifungal activities , whereas thiadiazines are explored for kinase inhibition and CNS modulation.

(b) Piperazine Linkers

The piperazine moiety in the target compound is a common pharmacophore in drug design, enhancing solubility and enabling interactions with biological targets (e.g., serotonin receptors). Similar piperazine-containing analogs, such as those in , utilize this group to improve pharmacokinetic profiles .

Substituent Effects

(a) Fluorophenylthio vs. Difluorophenyl Groups

The 4-fluorophenylthio substituent in the target compound differs from the 2,4-difluorophenyl groups in . Fluorination typically enhances metabolic stability and membrane permeability. However, the thioether linkage (-S-) in the target compound may introduce oxidative susceptibility compared to carbon-linked fluorophenyl groups .

(b) Thiophen-2-yl vs. Phenylsulfonyl Groups

This distinction could influence target selectivity in biological systems .

Key Reaction Steps

- Halogenated ketone coupling: Similar to the α-halogenated ketone reactions in , the ethanone backbone in the target compound may arise from nucleophilic displacement of a halogen atom .

- Cyclization : Thiadiazine formation likely mirrors triazole-thione cyclization via base-mediated condensation (e.g., NaOH reflux in ) .

Analytical Characterization

- NMR profiling : As demonstrated in , chemical shift differences in regions A (positions 39–44) and B (positions 29–36) could localize substituent effects in the target compound’s analogs .

- X-ray crystallography : SHELX-based refinement () is critical for resolving conformational details of complex heterocycles like the thiadiazine-piperazine system .

Solubility and Stability

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can its purity be verified?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution and coupling reactions. A typical protocol involves:

- Reacting a piperazine derivative (e.g., 4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazine) with a fluorophenylthioacetyl chloride intermediate in dichloromethane (DCM) using triethylamine (TEA) as a base .

- Purification via column chromatography (e.g., ethyl acetate/hexane gradient) and recrystallization from methanol.

- Purity Verification :

- Thin-layer chromatography (TLC) with Rf ~0.3 in ethyl acetate/hexane (20:80) .

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (±0.002 Da) .

- H/C NMR to validate structural integrity, focusing on aromatic protons (δ 6.8–7.5 ppm) and thiocarbonyl signals (δ 190–200 ppm) .

Q. What analytical techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for the thiophene (δ 7.1–7.3 ppm), fluorophenyl (δ 6.8–7.0 ppm), and piperazine (δ 3.0–3.5 ppm) moieties .

- HRMS : Confirm the molecular ion [M+H] with <5 ppm error .

- Elemental Analysis : Ensure C, H, N, S, and Cl percentages align with theoretical values (±0.4%) .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

- Expose the compound to 40°C/75% relative humidity for 4 weeks .

- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) for impurity peaks.

- Use differential scanning calorimetry (DSC) to detect thermal decomposition events .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace the 4-fluorophenyl group with 3,4-dichlorophenyl or thiophene-3-yl) .

- Biological Assays :

- Compare IC values in enzyme inhibition assays (e.g., kinase or phosphatase targets) .

- Assess cellular permeability using Caco-2 monolayers .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization :

- Control buffer pH (e.g., Tris-HCl vs. phosphate) and ionic strength, which may affect compound solubility .

- Validate target protein purity (SDS-PAGE ≥95%) to rule out off-target effects .

- Data Reconciliation :

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

- Cross-reference with orthogonal assays (e.g., SPR for binding kinetics) .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEG) to enhance solubility .

- Metabolic Stability :

- Incubate with liver microsomes (human or murine) to identify CYP450-mediated oxidation hotspots .

- Use LC-MS/MS to quantify metabolite formation rates .

Data Contradiction Analysis

Q. Why might biological activity vary between batches, and how can this be addressed?

- Root Causes :

- Synthetic Impurities : Residual solvents (e.g., DCM) or unreacted intermediates (e.g., piperazine derivatives) exceeding 0.1% .

- Crystallinity Differences : Polymorphs affecting dissolution rates (characterize via X-ray powder diffraction) .

- Solutions :

- Enforce strict QC protocols: ≥99.5% HPLC purity and elemental analysis .

- Use standardized recrystallization solvents (e.g., methanol vs. ethanol) to ensure consistent crystal forms .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Reaction Solvent | DCM + TEA | |

| Purification Method | Column Chromatography | |

| Yield Range | 70–75% | |

| Critical Impurity | Unreacted Piperazine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.